Trifluoperazine Dimaleate Exhibits 3.7-Fold Higher D2 Receptor Affinity than Chlorpromazine
In comparative binding studies, trifluoperazine demonstrates significantly higher affinity for the dopamine D2 receptor compared to the prototypical phenothiazine, chlorpromazine. The Ki value for trifluoperazine is 1.2 nM [1], whereas chlorpromazine has a reported Ki of 4.5 nM [1].
| Evidence Dimension | Dopamine D2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.2 nM |
| Comparator Or Baseline | Chlorpromazine: Ki = 4.5 nM |
| Quantified Difference | Trifluoperazine is 3.75-fold more potent |
| Conditions | Radioligand binding assay using [3H]spiperone on rat striatal membranes |
Why This Matters
This higher potency at the primary therapeutic target means lower doses of trifluoperazine can achieve the same level of D2 receptor occupancy, which is a key parameter for researchers modeling antipsychotic efficacy or for those designing experiments where minimizing off-target effects at higher concentrations is critical.
- [1] Seeman P. Atypical antipsychotics: mechanism of action. Can J Psychiatry. 2002 Feb;47(1):27-38. (Data compiled from Table 1, summarizing Ki values for D2 receptors). View Source
